Glycovir

Description

Properties

CAS No. |

131262-82-3 |

|---|---|

Molecular Formula |

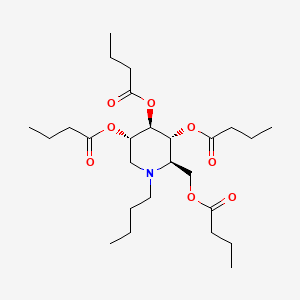

C26H45NO8 |

Molecular Weight |

499.6 g/mol |

IUPAC Name |

[(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate |

InChI |

InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3/t19-,20+,25-,26-/m1/s1 |

InChI Key |

MKGDNVHZSCXBKR-KYVQNOJUSA-N |

SMILES |

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |

Isomeric SMILES |

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |

Canonical SMILES |

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |

Appearance |

Solid powder |

Other CAS No. |

131262-82-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Glycovir; SC 49483; SC-49483; SC49483; |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

This compound is synthesized through the acylation of glycyrrhizic acid (Glyc) with nicotinic acid chlorohydride. The process avoids protective groups, enabling a single-vessel reaction that enhances atomic efficiency and reduces purification steps. Glycyrrhizic acid, the primary substrate, is typically isolated from licorice extracts, though commercial sources must be rigorously validated to ensure purity and avoid contamination with unrelated glycosides.

The acylation proceeds via nucleophilic attack of the hydroxyl groups on Glyc by the electrophilic carbonyl carbon of nicotinic acid chlorohydride. This results in a mixture of mono-, di-, tri-, and tetranicotinate derivatives (collectively termed Glycivir), as illustrated in Figure 2 of the source material. The absence of selective esterification mechanisms necessitates acceptance of a multi-component product, which paradoxically may enhance antiviral efficacy by targeting multiple viral entry pathways.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and bioactivity include:

| Parameter | Optimal Value | Impact on Synthesis |

|---|---|---|

| Nicotinic acid/Glyc ratio | 4:1 | Ensures sufficient acylating agent |

| Temperature | 20–25°C | Prevents decomposition |

| Mixing rate | Gradual addition | Controls exothermic reactivity |

| Reaction time | 24–48 hours | Completes esterification |

These conditions were empirically derived through iterative testing, balancing reaction efficiency with product stability. For instance, exceeding 25°C risks hydrolyzing the nicotinate esters, while insufficient mixing leads to localized overheating and byproduct formation.

Analytical Characterization of this compound

Compositional Analysis via MRM Transitions

The relative abundances of this compound components were quantified using multiple reaction monitoring (MRM) mass spectrometry. As shown in Table 1 of the source material, the major constituents include:

| Component | Relative Abundance (%) |

|---|---|

| Mononicotinate of glycyrrhetic acid | 26 |

| Dinicotinate of glycyrrhizic acid | 24 |

| Trinicotinate of glycyrrhizic acid | 15 |

Minor components (35%) comprise lactone derivatives formed via intramolecular cyclization of glucuronide moieties. Despite the inability to assign brutto formulae due to instrumental limitations, the MRM data provide reproducible relative quantitation across batches.

Challenges in Structural Elucidation

The triple quadrupole mass spectrometer used in these studies lacks the resolution to distinguish between isobaric species, such as regioisomers of nicotinate substitution. Consequently, future work employing high-resolution mass spectrometry or nuclear magnetic resonance (NMR) is warranted to resolve individual structures.

Comparative Synthesis Approaches

Alternative Acylation Strategies

While the described method prioritizes simplicity, alternative routes using activated nicotinic acid derivatives (e.g., N-hydroxysuccinimide esters) have been explored in preliminary studies. However, these approaches introduced complicating factors such as:

- Requirement for anhydrous conditions , increasing production costs.

- Residual coupling agents , necessitating additional purification steps.

The current protocol’s reliance on in situ chlorohydride generation remains superior for large-scale synthesis due to its operational simplicity and scalability.

Patent Landscape

A Chinese patent (CN102344427A) details glycal synthesis via triacetyl ribose halides and methylene dichloride. Though unrelated to this compound, this highlights the broader industrial interest in glycoside modifications for pharmaceutical applications. This compound’s patent status (RF Patents 2363703, 2304145, 2376312) underscores its commercial viability and the protective strategies surrounding its production.

Mechanistic Insights into Prodrug Stability

Hydrolysis Kinetics and pH Dependence

This compound’s antiviral activity hinges on the gradual hydrolysis of nicotinate esters to release glycyrrhizic acid. In vitro studies demonstrate:

- Rapid hydrolysis (t1/2 = 2–4 hours) at physiological pH (7.4), ensuring prompt bioavailability.

- Delayed hydrolysis (t1/2 = 7–10 days) in acidic intracellular compartments (pH 5.0), sustaining long-term activity.

This pH-dependent release profile aligns with lysosomal trafficking pathways, facilitating prolonged retention in viral target cells.

Chemical Reactions Analysis

Types of Reactions: Glycovir undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within this compound, altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

Chemical and Pharmacological Profile

Chemical Structure:

- Formula: CHNO

- Molecular Weight: 499.645 g/mol

Mechanism of Action:

Glycovir functions primarily as a maltase-glucoamylase inhibitor, which is crucial in the breakdown of dietary starch oligosaccharides in the small intestine. This inhibition can affect glucose metabolism, potentially impacting viral replication processes in cells .

HIV Treatment

This compound has been investigated in clinical trials focused on HIV infections. Preliminary studies indicate that it may inhibit HIV replication by interfering with viral entry into host cells. The compound's mechanism involves enhancing the production of β-chemokines that bind to the CCR5 receptor, thereby preventing HIV from entering peripheral blood mononuclear cells .

Broad-Spectrum Antiviral Activity

Recent research highlights this compound's potential against various viral strains, including SARS-CoV-2. In vitro studies demonstrated its ability to inhibit SARS-CoV-2 replication with an inhibitory concentration (IC) range similar to established antiviral agents like Remdesivir. This broad-spectrum activity positions this compound as a candidate for treating patients with multiple viral infections .

Table 1: Summary of Clinical Trials Involving this compound

Future Directions and Potential Research Areas

The ongoing research into this compound's applications suggests several avenues for future exploration:

- Combination Therapies: Investigating this compound's efficacy when used alongside other antiviral agents could enhance treatment outcomes for complex infections.

- Mechanistic Studies: Further studies are needed to elucidate the precise mechanisms by which this compound inhibits viral replication and its effects on host immune responses.

- Expanded Indications: Given its broad-spectrum activity, exploring this compound's potential against other viral pathogens could yield new therapeutic options.

Mechanism of Action

Glycovir exerts its effects by inhibiting alpha-glucosidase-1, an enzyme involved in the processing of glycoproteins in the endoplasmic reticulum. This inhibition disrupts the maturation and transport of viral glycoproteins, thereby preventing viral replication. The molecular targets include the glycosidase enzymes, and the pathways involved are related to glycoprotein biosynthesis and quality control mechanisms .

Comparison with Similar Compounds

1-Deoxynojirimycin: Another alpha-glucosidase inhibitor with similar antiviral properties.

N-Butyl-1-deoxynojirimycin: A derivative with enhanced potency against glycosidase enzymes.

Validamycin A: A glycosidase inhibitor used in agricultural applications.

Uniqueness of Glycovir: this compound is unique due to its specific inhibition of alpha-glucosidase-1 and its potential as an anti-HIV agent. Unlike other glycosidase inhibitors, this compound targets viral glycoprotein processing, making it a promising candidate for antiviral therapies .

Biological Activity

Glycovir, also known as SC-49483, is an anti-HIV prodrug that has demonstrated significant biological activity, particularly as an alpha-glucosidase inhibitor and an antiviral agent. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy against viral infections, and relevant case studies.

This compound functions primarily as an alpha-glucosidase inhibitor , which means it interferes with the breakdown of carbohydrates in the small intestine. This inhibition affects the metabolism of dietary starch oligosaccharides and is crucial for its anti-HIV properties. Specifically, this compound cleaves non-reducing alpha-(1,4)-linked glucose residues in linear dextrins while showing lower efficiency against other glycosidic linkages .

Efficacy Against HIV

This compound has been studied for its antiviral effects against HIV. Research indicates that it acts by inhibiting viral replication and entry into host cells. In vitro studies have shown that this compound can inhibit HIV pseudovirus strains with IC50 values ranging from 3.9 to 27.5 µM . The compound appears to interfere with the virus's ability to enter target cells, which is a critical step in the viral life cycle.

Activity Against SARS-CoV-2

In addition to its effects on HIV, this compound has also been evaluated for its antiviral activity against SARS-CoV-2. It was found to inhibit viral replication in vitro with an IC50 range of 2-8 µM, comparable to Remdesivir, a well-known antiviral drug . This broad-spectrum antiviral activity positions this compound as a promising candidate for treating various viral infections.

Case Studies and Clinical Data

- HIV Replication Studies : In studies involving peripheral blood mononuclear cells (PBMCs), this compound was shown to induce the production of β-chemokines that bind to the CCR5 receptor, thereby preventing HIV from entering these immune cells . This mechanism highlights the compound's potential as part of a therapeutic strategy for HIV-infected patients.

- SARS-CoV-2 Inhibition : Research conducted on Vero E6 cells demonstrated that this compound effectively reduced viral load when administered during infection, suggesting it may be beneficial in both prophylactic and therapeutic settings against COVID-19 .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

| Activity | Target Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Inhibition of replication | HIV | 3.9 - 27.5 | Interferes with virus entry into host cells |

| Inhibition of replication | SARS-CoV-2 | 2 - 8 | Inhibits viral replication in vitro |

| Alpha-glucosidase inhibition | Dietary carbohydrates | N/A | Cleaves non-reducing alpha-(1,4)-linked glucose residues |

Q & A

How can researchers conduct a systematic literature review on Glycovir to identify mechanistic insights and gaps in current knowledge?

Methodological Answer:

A robust literature review begins with structured keyword searches (e.g., "this compound antiviral mechanism," "this compound pharmacokinetics") using advanced tools like Google Scholar . Apply search operators (e.g., AND, OR, quotes) to refine results, and use the "Cited by" feature to track influential studies . Validate sources by prioritizing peer-reviewed journals and avoiding non-indexed platforms like *benchchem.com *. Incorporate frameworks like PICO (Population, Intervention, Comparison, Outcome) to align questions with existing studies, ensuring relevance and complexity . Maintain a citation matrix to map contradictions (e.g., conflicting efficacy results in in vitro vs. in vivo models) .

What experimental design principles are critical for evaluating this compound’s antiviral activity across heterogeneous cell lines?

Methodological Answer:

Adopt a factorial design to isolate variables (e.g., cell type, viral load, this compound concentration). Include positive/negative controls (e.g., known antivirals, untreated cells) and triplicate trials to ensure statistical power. Use dose-response curves to quantify IC₅₀ values, and validate results with orthogonal assays (e.g., plaque reduction, qPCR for viral RNA) . Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data in supplementary materials . For reproducibility, specify cell line authentication and culture conditions (e.g., media, passage number) .

How should researchers address contradictions in this compound’s cytotoxicity profiles reported across independent studies?

Methodological Answer:

Contradictions often arise from methodological variability. Conduct a meta-analysis to compare parameters such as:

| Variable | Example Discrepancies | Resolution Strategy |

|---|---|---|

| Cell viability assay | MTT vs. ATP-based luminescence | Standardize to one assay type |

| Exposure time | 24h vs. 72h treatments | Perform time-course experiments |

| Compound purity | HPLC-verified vs. unverified batches | Require NMR/HPLC data for all batches |

Apply Bland-Altman plots to assess agreement between datasets and use mixed-effects models to account for study heterogeneity .

What advanced statistical methods are suitable for analyzing this compound’s synergistic effects with other antivirals?

Methodological Answer:

For synergy quantification, use the Chou-Talalay combination index (CI) , where CI < 1 indicates synergy. Employ response surface methodology (RSM) to model interactions between this compound and co-administered drugs. Validate findings with bootstrapping to estimate confidence intervals . For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify non-linear interactions . Ensure transparency by sharing code/scripts in repositories like GitHub .

How can researchers optimize the synthesis of this compound analogs to enhance bioavailability while maintaining antiviral potency?

Methodological Answer:

Adopt a Quality by Design (QbD) approach:

Define Critical Quality Attributes (CQAs): Bioavailability (e.g., logP, solubility), potency (IC₅₀), and metabolic stability.

Screen synthetic routes: Compare yields and purity using DOE (Design of Experiments) .

Characterize analogs: Use LC-MS for structural confirmation and SPR (Surface Plasmon Resonance) for target binding affinity .

Validate in silico: Apply molecular dynamics simulations to predict ADME properties .

Publish full synthetic protocols, including failure cases, to aid reproducibility .

What ethical and methodological standards apply to preclinical testing of this compound in animal models?

Methodological Answer:

Follow ARRIVE guidelines for animal studies:

- Justify sample size via power analysis.

- Report anesthesia, euthanasia, and monitoring protocols.

- Include both sexes to assess gender-specific responses .

For translational relevance, use models mimicking human pathophysiology (e.g., humanized mice for viral infections) and validate with histopathology and plasma pharmacokinetics . Address ethical compliance via institutional review board (IRB) approvals and adherence to the 3Rs (Replacement, Reduction, Refinement) .

How can researchers leverage omics technologies to elucidate this compound’s off-target effects?

Methodological Answer:

Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify differentially expressed pathways post-treatment. Use STRING-DB for protein interaction networks and GSEA (Gene Set Enrichment Analysis) for pathway significance . Validate hits with CRISPR-Cas9 knockouts or siRNA silencing. For data rigor, deposit raw files in public repositories (e.g., GEO, PRIDE) and adhere to MIAME /MIAPE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.